Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester
Description
Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is a synthetic carbamate derivative characterized by:
- Core structure: A phenyl ring substituted with a sulfonyl-linked piperidine moiety.
- Key substituents: A piperidine ring at the sulfonyl group. A carbonyl bridge connecting the piperidine to a 2-furanylmethyl amine. A methyl ester group on the carbamic acid. Its design shares motifs with sulfonamide-based drugs, which often target enzymes or receptors .
Properties
CAS No. |
483967-97-1 |
|---|---|
Molecular Formula |
C19H23N3O6S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl N-[4-[2-(furan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C19H23N3O6S/c1-27-19(24)21-14-7-9-16(10-8-14)29(25,26)22-11-3-2-6-17(22)18(23)20-13-15-5-4-12-28-15/h4-5,7-10,12,17H,2-3,6,11,13H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
YRAQUUWITYKXKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonyl chloride with 2-furanylmethylamine to form an intermediate. This intermediate is then reacted with 1-piperidinylcarbonyl chloride under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the furan and piperidine rings contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonyl Phenyl Carbamate Moieties
A. Methyl {4-[(2,6-Dimethoxy-4-Pyrimidinyl)Sulfamoyl]Phenyl}Carbamate ()
- Molecular Formula : C₁₄H₁₆N₄O₆S
- Key Features :
- Sulfamoyl-linked pyrimidine ring (2,6-dimethoxy-4-pyrimidinyl) instead of piperidine.
- Lacks the furan and piperidine substituents.
- Significance : Demonstrates the versatility of sulfonylphenyl carbamates in drug design, though its biological activity remains uncharacterized .
B. Methyl [(4-{2-[(5-Chloro-2-Methoxybenzoyl)Amino]Ethyl}Phenyl)Sulfonyl]Carbamate ()
- Molecular Formula : C₁₈H₁₈ClN₃O₇S
- Key Features :
- Ethylamine linker to a 5-chloro-2-methoxybenzoyl group.
- Retains the sulfonylphenyl carbamate core but diverges in substituent complexity.
- Significance : Highlights the role of aromatic substituents (e.g., benzoyl) in modulating physicochemical properties .
C. Glimepiride Ethyl Ester Impurity ()
Analogs with Piperidine or Furan Substituents
A. Fentanyl Carbamate ()
- Molecular Formula : C₂₂H₂₈N₂O₂
- Key Features :
- Phenethyl-piperidine core (similar to fentanyl).
- Ethyl ester instead of methyl.
- Significance : Demonstrates the pharmacological relevance of piperidine in opioid analogs, though the target compound’s furan substitution may alter receptor interactions .
B. [2-(Decyloxy)Phenyl]-2-(1-Piperidinyl)Ethyl Ester of Carbamic Acid ()
Comparative Analysis Table
Research Implications and Gaps
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in –3 (e.g., coupling reactions for sulfonyl and carbamate groups), but its furan-piperidine linkage may require specialized protocols.
- Pharmacological Potential: The furan moiety could enhance metabolic stability or receptor selectivity compared to pyrimidine or benzoyl analogs .
- Unanswered Questions: No data exists on the target compound’s solubility, stability, or receptor affinity. Future studies should prioritize these metrics.
Biological Activity
Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The compound Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester is a notable example. This article explores its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 356.42 g/mol
The compound features a piperidine ring, a sulfonamide group, and a furan moiety, which contribute to its pharmacological properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperidine nucleus have shown effectiveness against several bacterial strains. A study found that related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | Li et al., 2014 |
| Compound B | Bacillus subtilis | Strong | Omar et al., 1996 |
| Carbamic Acid Derivative | E. coli | Weak | Kumar et al., 2009 |
Anti-inflammatory Properties
Carbamic acid derivatives are also investigated for their anti-inflammatory effects. Studies have shown that such compounds can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. For example, a derivative was found to significantly reduce levels of TNF-alpha and IL-6 in vitro .
Anticancer Potential
The anticancer activity of carbamic acid derivatives is another area of interest. Research has demonstrated that certain compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
Case Study: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of a related compound on human cancer cell lines (e.g., HeLa and MCF-7), it was observed that the compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating significant potential for further development as an anticancer agent .
The mechanisms through which carbamic acid derivatives exert their biological effects include:
- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease, with some showing IC50 values in the low micromolar range .
- Protein Binding Interactions : Studies utilizing bovine serum albumin (BSA) binding assays have indicated that these compounds can effectively bind to serum proteins, influencing their bioavailability and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
